tert-butyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and 3-hydroxypropylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone yields the original hydroxyl group.
Scientific Research Applications
tert-Butyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The hydroxyl group and the pyrrolidine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate
Uniqueness
This compound is unique due to its specific combination of a tert-butyl ester group and a hydroxyl-substituted propyl chain attached to the pyrrolidine ring. This unique structure imparts distinct reactivity and binding properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H23NO3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-6-10(9-13)5-4-8-14/h10,14H,4-9H2,1-3H3 |
InChI Key |
NRQMCVBWAKYCTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCCO |
Origin of Product |
United States |
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